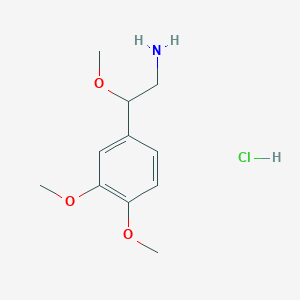
2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3,4-Dimethoxyphenyl)-2-methoxyethanamine;hydrochloride” is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a depside derivative, 2-(2-methoxy-2-oxoethyl)phenyl 2-(3,4-dimethoxyphenyl)acetate, was synthesized through a facile approach in high yields . Another synthesis involved reacting 3,4-dimethoxyphenylethylamine with thiocarbamide in the presence of morpholine.Molecular Structure Analysis
The geometric structure of similar compounds has been analyzed and compared with theoretical predictions. For example, the geometric structure of the crystal and the theoretical compound of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione were analyzed and found to have a close correlation .Applications De Recherche Scientifique
Analytical Detection Methods
Research on related compounds, such as 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), has focused on developing analytical methods for detection in biological samples. For instance, a study developed a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for detecting and quantifying 25B-NBOMe in serum and urine, highlighting its application in forensic toxicology and clinical diagnostics (Poklis et al., 2014).
In Vivo Metabolism
Research into the in vivo metabolism of substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has elucidated metabolic pathways, including the identification of urinary metabolites. Such studies contribute to our understanding of the pharmacokinetics and toxicology of psychoactive substances, potentially guiding therapeutic applications or harm reduction strategies (Kanamori et al., 2002).
Chemical Synthesis and Modification
Research efforts have also focused on the selective chemical synthesis and modification of related compounds, such as through Friedel-Crafts reactions for selective methoxy ether cleavage and acylation. These studies are fundamental for developing new materials and molecules with potential applications in supramolecular chemistry, natural product synthesis, and the development of pharmaceuticals and agrochemicals (Adogla et al., 2012).
Neuropharmacology
Investigations into the comparative neuropharmacology of related hallucinogens, such as N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine derivatives, have advanced our understanding of their potent agonist effects on serotonin receptors. These findings have implications for the development of new therapeutic agents for psychiatric disorders, as well as for informing public health policies related to the use of psychoactive substances (Elmore et al., 2018).
Environmental and Toxicological Studies
Some studies have focused on identifying and characterizing environmental contaminants, such as methoxylated and hydroxylated polybrominated diphenyl ethers (MeO-PBDEs and OH-PBDEs) in wildlife. Research in this area contributes to environmental monitoring, understanding the ecological impact of persistent organic pollutants, and assessing potential human health risks (Marsh et al., 2004).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-9-5-4-8(6-10(9)14-2)11(7-12)15-3;/h4-6,11H,7,12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOMCDJROGQQTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Chlorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2584434.png)
![N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2584435.png)
![1-(Azepan-1-yl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2584437.png)
![Methyl 5-butyryl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2584440.png)

![2-(2-chlorophenyl)-4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2584444.png)


![N-(4-bromophenyl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2584449.png)
![1-[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-2-(5-fluoro-1,2-benzoxazol-3-yl)ethanone;hydrochloride](/img/structure/B2584450.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acrylamide](/img/structure/B2584452.png)
![3-(4-ethylphenyl)-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2584454.png)

![1-(4-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2584456.png)